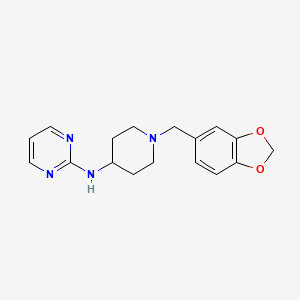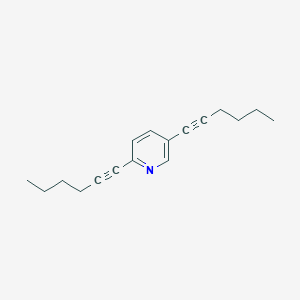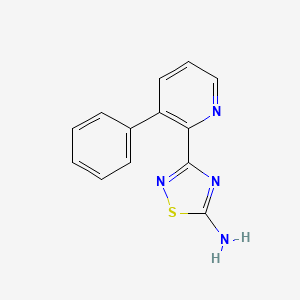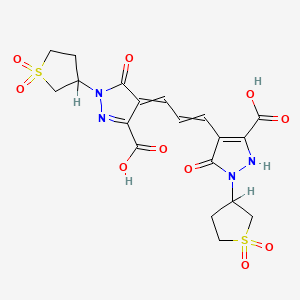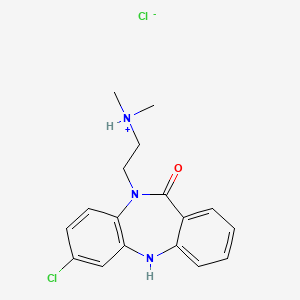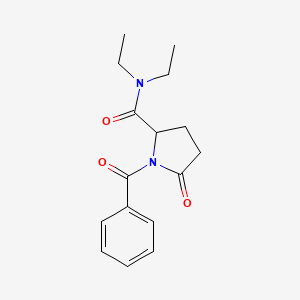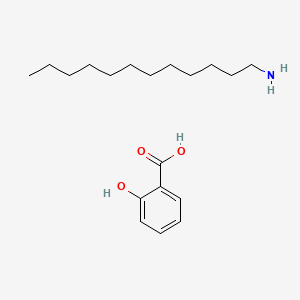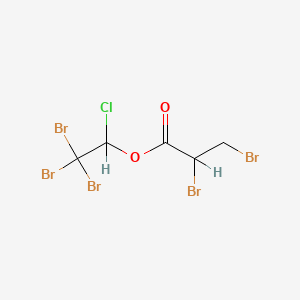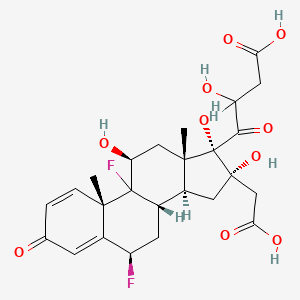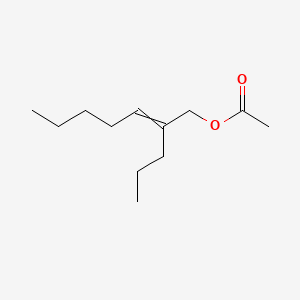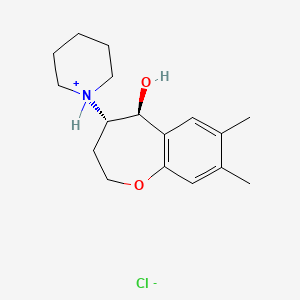
trans-7,8-Dimethyl-4-piperidino-2,3,4,5-tetrahydro-1-benzoxepin-5-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-7,8-Dimethyl-4-piperidino-2,3,4,5-tetrahydro-1-benzoxepin-5-ol hydrochloride: is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-7,8-Dimethyl-4-piperidino-2,3,4,5-tetrahydro-1-benzoxepin-5-ol hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions: trans-7,8-Dimethyl-4-piperidino-2,3,4,5-tetrahydro-1-benzoxepin-5-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis .
Biology: In biological research, trans-7,8-Dimethyl-4-piperidino-2,3,4,5-tetrahydro-1-benzoxepin-5-ol hydrochloride is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its piperidine moiety is known to interact with various biological targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other fine chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of trans-7,8-Dimethyl-4-piperidino-2,3,4,5-tetrahydro-1-benzoxepin-5-ol hydrochloride involves its interaction with specific molecular targets in the body. The piperidine moiety is known to bind to receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
- 7,8-Dimethyl-4-piperidino-2,3,4,5-tetrahydro-1-benzoxepin-5-ol
- 4-Piperidino-2,3,4,5-tetrahydro-1-benzoxepin-5-ol
- 7,8-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol
Uniqueness: trans-7,8-Dimethyl-4-piperidino-2,3,4,5-tetrahydro-1-benzoxepin-5-ol hydrochloride stands out due to its specific structural features, including the trans configuration and the presence of both piperidine and benzoxepin moieties.
Propiedades
Número CAS |
56071-24-0 |
|---|---|
Fórmula molecular |
C17H26ClNO2 |
Peso molecular |
311.8 g/mol |
Nombre IUPAC |
(4S,5S)-7,8-dimethyl-4-piperidin-1-ium-1-yl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol;chloride |
InChI |
InChI=1S/C17H25NO2.ClH/c1-12-10-14-16(11-13(12)2)20-9-6-15(17(14)19)18-7-4-3-5-8-18;/h10-11,15,17,19H,3-9H2,1-2H3;1H/t15-,17-;/m0./s1 |
Clave InChI |
VMCNJWIZXJSWKB-NBLXOJGSSA-N |
SMILES isomérico |
CC1=CC2=C(C=C1C)OCC[C@@H]([C@H]2O)[NH+]3CCCCC3.[Cl-] |
SMILES canónico |
CC1=CC2=C(C=C1C)OCCC(C2O)[NH+]3CCCCC3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


